molecular formula C9H18 B13867855 Cis,trans,trans-1,2,4-trimethylcyclohexane

Cis,trans,trans-1,2,4-trimethylcyclohexane

Cat. No.: B13867855
M. Wt: 126.24 g/mol
InChI Key: VCJPCEVERINRSG-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis,trans,trans-1,2,4-trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a stereoisomer of trimethylcyclohexane, characterized by the specific arrangement of its methyl groups on the cyclohexane ring. This compound is part of the cycloalkane family and is known for its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis,trans,trans-1,2,4-trimethylcyclohexane typically involves the hydrogenation of aromatic precursors such as mesitylene (1,3,5-trimethylbenzene). The hydrogenation process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium or platinum on carbon .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and high yield. The reaction conditions are optimized to maintain the desired stereochemistry of the product .

Chemical Reactions Analysis

Types of Reactions

Cis,trans,trans-1,2,4-trimethylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

Cis,trans,trans-1,2,4-trimethylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis,trans,trans-1,2,4-trimethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo conformational changes and interact with enzymes or receptors in biological systems. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis,trans,trans-1,2,4-trimethylcyclohexane is unique due to its specific stereochemistry, which influences its physical and chemical properties. This uniqueness makes it valuable for studying stereochemical effects and conformational analysis in cycloalkanes .

Properties

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(1S,2R,4R)-1,2,4-trimethylcyclohexane

InChI

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8+,9-/m1/s1

InChI Key

VCJPCEVERINRSG-HRDYMLBCSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@@H](C1)C)C

Canonical SMILES

CC1CCC(C(C1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.